molecular formula C8H15O3PS B14573922 Diethyl [(ethylsulfanyl)ethynyl]phosphonate CAS No. 61609-59-4

Diethyl [(ethylsulfanyl)ethynyl]phosphonate

Cat. No.: B14573922
CAS No.: 61609-59-4
M. Wt: 222.24 g/mol
InChI Key: NCXUSZPMXKFIHA-UHFFFAOYSA-N
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Description

Diethyl [(ethylsulfanyl)ethynyl]phosphonate is an organophosphorus compound with the molecular formula C₈H₁₅O₃PS. It is a versatile chemical used in various fields, including organic synthesis and materials science. The compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(ethylsulfanyl)ethynyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethylsulfanylacetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(ethylsulfanyl)ethynyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .

Scientific Research Applications

Diethyl [(ethylsulfanyl)ethynyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is explored for its potential as a biochemical probe.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl [(ethylsulfanyl)ethynyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This interaction can lead to the formation of stable complexes, which can inhibit or promote specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diethyl ethylphosphonate
  • Diethyl [(methylsulfanyl)ethynyl]phosphonate

Uniqueness

Diethyl [(ethylsulfanyl)ethynyl]phosphonate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties. This makes it more reactive in certain substitution reactions compared to its analogs .

Properties

CAS No.

61609-59-4

Molecular Formula

C8H15O3PS

Molecular Weight

222.24 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-ethylsulfanylethyne

InChI

InChI=1S/C8H15O3PS/c1-4-10-12(9,11-5-2)7-8-13-6-3/h4-6H2,1-3H3

InChI Key

NCXUSZPMXKFIHA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C#CSCC)OCC

Origin of Product

United States

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